Product packaging for 2-fluoro-6-methyl-N-(propan-2-yl)aniline(Cat. No.:)

2-fluoro-6-methyl-N-(propan-2-yl)aniline

Cat. No.: B13326576
M. Wt: 167.22 g/mol
InChI Key: DZZUDAPBCLQZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methyl-N-(propan-2-yl)aniline (CAS 1597236-37-7) is a halogenated aniline derivative of interest in organic synthesis and scientific research. With the molecular formula C 10 H 14 FN and a molecular weight of 167.22 g/mol, this compound features a fluorine atom at the 2-position and an isopropyl (propan-2-yl) group on the nitrogen atom, which influence its electronic properties and steric profile . This structure classifies it as a key intermediate for the synthesis of more complex molecules. This compound is valued in research as a building block, particularly in pharmaceutical development for creating novel drug candidates. Compounds within this class are frequently investigated for their potential to interact with biological targets, such as enzymes; for instance, structurally similar fluorinated anilines have been studied for their cytotoxicity against cancer cell lines and their role as kinase inhibitors, which can lead to reduced cell proliferation . The mechanism of action for such compounds typically involves specific interactions with enzyme active sites or cellular receptors, potentially modulating signaling pathways . Applications & Research Value: • Pharmaceutical Intermediates: Serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), leveraging its scaffold for electrophilic aromatic substitution to introduce diverse functional groups . • Medicinal Chemistry Research: Acts as a probe in biochemical assays to study enzyme interactions and inhibition, with the fluorine atom often enhancing binding affinity to biological targets . • Organic Synthesis: A versatile reagent for constructing nitrogen-containing heterocycles and other complex structures in agrochemical and material science research . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory, using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FN B13326576 2-fluoro-6-methyl-N-(propan-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-fluoro-6-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,12H,1-3H3

InChI Key

DZZUDAPBCLQZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Fluoro 6 Methyl N Propan 2 Yl Aniline

Multi-Step Synthesis from Precursors

The construction of 2-fluoro-6-methyl-N-(propan-2-yl)aniline is often achieved through multi-step sequences that strategically build the molecule from simpler, commercially available starting materials.

Derivatization from 2-Fluoro-6-methylaniline (B1315733)

A primary and direct route to synthesize this compound involves the N-alkylation of the precursor 2-fluoro-6-methylaniline. sigmaaldrich.comnih.govchemimpex.com A prevalent method for this transformation is reductive amination. organic-chemistry.orgresearchgate.net This process typically involves the reaction of 2-fluoro-6-methylaniline with acetone (B3395972) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired N-isopropyl-substituted secondary amine.

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is another effective approach, where a mixture of the aniline (B41778) and acetone is treated with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine and minimize the formation of byproducts.

Table 1: Reductive Amination Conditions for N-Isopropylation

Precursor Reagent Reducing Agent/Catalyst Solvent Typical Conditions Product
2-Fluoro-6-methylaniline Acetone Sodium triacetoxyborohydride Dichloroethane (DCE) Room Temperature, 12-24h This compound
2-Fluoro-6-methylaniline Acetone Palladium on Carbon (Pd/C), H₂ gas Methanol (B129727) or Ethanol 50-100 psi H₂, 25-50 °C This compound
2-Fluoro-6-methylaniline Acetone Sodium cyanoborohydride Methanol, acidic pH Room Temperature, 24h This compound

Strategic Introduction of Fluoro and Methyl Groups

The synthesis of the key intermediate, 2-fluoro-6-methylaniline, requires careful strategic placement of the fluoro and methyl groups on the aniline ring. One common strategy begins with a commercially available precursor, such as o-toluidine (B26562) (2-methylaniline), and introduces the fluorine atom regioselectively. Directed ortho-metalation is a powerful tool for this purpose. For instance, the amino group of o-toluidine can be protected with a suitable directing group (e.g., pivaloyl or Boc), which then directs lithiation to the adjacent ortho position (the 6-position). Quenching the resulting organolithium species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), installs the fluorine atom at the desired location. Subsequent deprotection yields 2-fluoro-6-methylaniline.

Alternatively, synthesis can start from a precursor like 2-fluoroaniline (B146934). google.com Ortho-alkylation can then be employed to introduce the methyl group. This can be achieved through methods like the aluminum anilide catalyzed reaction with an olefin, although introducing a single methyl group specifically can be challenging. google.com A more controlled approach might involve ortho-lithiation of a protected 2-fluoroaniline followed by reaction with a methylating agent like methyl iodide.

Regioselective Synthesis and Isomer Control

Achieving the correct 2,6-substitution pattern on the aniline ring is critical and requires high regioselectivity to avoid the formation of unwanted isomers. rsc.org Directed ortho-metalation (DoM) is a premier strategy for ensuring such control. acs.org By choosing a suitable protecting/directing group on the aniline nitrogen, it is possible to selectively functionalize the ortho positions.

For example, starting with N-protected aniline, a first ortho-lithiation and reaction with a methyl electrophile can install the methyl group. A second ortho-lithiation, directed by the same protecting group, can then be performed on the remaining ortho-position, followed by reaction with an electrophilic fluorine source to yield the desired 2-fluoro-6-methyl substitution pattern after deprotection. The steric hindrance from the first introduced substituent (the methyl group) can also influence the position of the second functionalization, further aiding in isomer control. The sequence of introducing the substituents can be critical in managing the regiochemical outcome.

Analog Synthesis and Library Generation

The core structure of this compound serves as a scaffold for creating libraries of related compounds through systematic structural modifications.

Systematic Variation of Aromatic Substituents

Analog libraries can be generated by varying the substituents on the aromatic ring. Transition-metal-catalyzed cross-coupling reactions are highly effective for this purpose. For instance, starting with a dihalogenated precursor like 2-bromo-6-fluoroaniline, one halogen can be selectively replaced via a Suzuki or Stille coupling to introduce various aryl or alkyl groups, while the other halogen remains for further functionalization.

Modern C-H functionalization techniques also offer powerful ways to introduce new groups onto the aromatic ring. nih.gov For example, photoinduced or transition-metal-catalyzed methods can be used for the direct introduction of fluoroalkyl groups onto aniline derivatives, providing access to a wide range of analogs with altered electronic and lipophilic properties. conicet.gov.aracs.orgbeilstein-journals.orgnih.gov

Diversification of N-Substituents (e.g., N-monomethylation)

The N-isopropyl group can be replaced with a wide array of other alkyl or functionalized groups to explore structure-activity relationships. This is typically achieved by reacting 2-fluoro-6-methylaniline with different aldehydes or ketones via reductive amination.

A specific and often challenging diversification is selective N-monomethylation, as over-methylation to the tertiary amine is a common side reaction. mit.edu Several modern methods have been developed to achieve high selectivity for N-monomethylation. These include using dimethyl carbonate (DMC) as a green and efficient methylating agent, often under continuous flow conditions or with a base like DBU. mit.educhemicalbook.com Other approaches utilize methanol in the presence of a palladium or iridium catalyst, or paraformaldehyde with a copper catalyst and H₂ gas. rsc.orgresearchgate.netnih.gov A Chan-Lam coupling using methylboronic acid with a copper catalyst also provides a selective method for the N-monomethylation of anilines. organic-chemistry.org

Table 2: Selected Methods for N-Monomethylation of Anilines

Methylating Agent Catalyst / Promoter Solvent Key Features
Dimethyl Carbonate (DMC) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Superheated solvent (continuous flow) Green reagent, high selectivity via in situ protection-deprotection pathway. mit.edu
Methanol Commercial Pd/C Toluene Reusable heterogeneous catalyst, high activity and selectivity. researchgate.net
Paraformaldehyde / H₂ CuAlOₓ Dioxane Selective methylation of primary and secondary amines. rsc.org
Methylboronic acid (MeB(OH)₂) Copper(II) acetate (B1210297) (Cu(OAc)₂) / Pyridine Dioxane Chan-Lam cross-coupling, mild conditions, good functional group tolerance. organic-chemistry.org

Solid-Phase and Solution-Phase Parallel Synthesis of this compound Analogues

The generation of chemical libraries for drug discovery and materials science often employs high-throughput synthetic techniques such as solid-phase and solution-phase parallel synthesis. These methodologies allow for the rapid creation of a multitude of structurally related compounds from a common set of building blocks. While specific literature detailing the parallel synthesis of this compound is not extensively documented, the principles of combinatorial chemistry can be applied to this scaffold to generate libraries of related N-alkylated anilines.

Solid-Phase Synthesis Strategies

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, primarily the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the solid support. A plausible solid-phase strategy for synthesizing analogues of this compound would involve immobilizing a suitable precursor to a polymer resin and subsequently performing chemical modifications.

A key step is the attachment of an unreactive or moderately reactive amine precursor to a solid support. One potential route could involve linking a 2-fluoro-6-methylaniline precursor to a resin via a suitable linker. Subsequent on-resin modifications, such as N-alkylation, can then be carried out. For instance, reductive amination using a ketone (e.g., acetone for the isopropyl group) and a reducing agent is a common method for N-alkylation.

The general workflow for a solid-phase parallel synthesis could be as follows:

Immobilization: A suitably functionalized aniline or a precursor molecule is attached to a solid support, such as a polystyrene resin.

Diversification: The resin-bound substrate is distributed into an array of reaction vessels. A variety of reagents are then added to introduce structural diversity. For the synthesis of analogues of this compound, this would typically involve reacting the immobilized aniline with a library of different aldehydes or ketones under reductive amination conditions.

Cleavage: The final products are cleaved from the solid support.

Purification: If necessary, the cleaved products can be purified, although the use of excess reagents in solid-phase synthesis often results in products of high purity after cleavage.

An illustrative data table for a hypothetical solid-phase parallel synthesis of N-alkylated 2-fluoro-6-methylaniline derivatives is presented below.

Entry Alkylating Agent (Aldehyde/Ketone) Resulting N-Alkyl Group
1AcetoneIsopropyl
2CyclopentanoneCyclopentyl
3PropanalPropyl
4IsobutyraldehydeIsobutyl
5BenzaldehydeBenzyl

Table 1: Hypothetical diversification of resin-bound 2-fluoro-6-methylaniline using various carbonyl compounds for reductive amination.

Solution-Phase Parallel Synthesis Strategies

Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry with the high-throughput nature of parallel processing. combichemistry.com This approach is often favored when solid-phase chemistry is challenging to develop or when larger quantities of compounds are needed. combichemistry.com Manual or automated techniques can be employed to prepare numerous analogues simultaneously, typically in multi-well plates. combichemistry.com

For the synthesis of a library based on this compound, a matrix approach can be utilized. A set of substituted anilines could be reacted with a set of alkylating agents in a grid format. Reductive amination remains a key reaction in this context. To facilitate purification, polymer-bound reagents or scavengers can be used to remove excess starting materials and by-products.

A representative workflow for a solution-phase parallel synthesis is as follows:

Reaction Setup: An array of reaction vessels (e.g., a 96-well plate) is charged with a solution of the starting aniline.

Reagent Addition: A library of different aldehydes or ketones, along with a reducing agent, is dispensed into the wells.

Reaction: The reactions are allowed to proceed, often with heating and agitation.

Work-up and Purification: The reactions are quenched, and purification can be achieved through techniques like liquid-liquid extraction, solid-phase extraction (SPE), or by using scavenger resins. The final products are typically isolated after solvent evaporation.

The following interactive table illustrates a potential library matrix for the solution-phase synthesis of N-alkylaniline derivatives.

Aniline Precursor Alkylating Agent Product Structure Expected Yield Range (%)
2-Fluoro-6-methylanilineAcetoneThis compound75-90
2,6-DimethylanilineAcetoneN-isopropyl-2,6-dimethylaniline80-95
2-Chloro-6-methylanilineCyclohexanoneN-cyclohexyl-2-chloro-6-methylaniline70-85
2-Fluoro-6-methylanilineButanalN-butyl-2-fluoro-6-methylaniline78-92

Table 2: Representative matrix for a solution-phase parallel synthesis of substituted N-alkylanilines.

These parallel synthesis methodologies provide a powerful platform for rapidly exploring the chemical space around the core structure of this compound, enabling the efficient generation of libraries for screening in various applications.

Computational and Theoretical Investigations of 2 Fluoro 6 Methyl N Propan 2 Yl Aniline

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov This is invaluable for predicting non-covalent interactions, hydrogen bonding sites, and the initial steps of a chemical reaction. researchgate.net For aniline (B41778) and its derivatives, MEP maps show how substituents alter the electrostatic potential across the molecule. thaiscience.info However, a specific MEP map for 2-fluoro-6-methyl-N-(propan-2-yl)aniline has not been published.

Simulation of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to simulate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra are then compared with experimental results to confirm the molecular structure and the accuracy of the computational model. researchgate.net While experimental data for similar compounds may exist, the specific simulated spectra for this compound are not available in the literature.

Theoretical Insights into Reaction Pathways and Transition States

Similarly, the scientific literature lacks theoretical studies on the reaction pathways and transition states involving this compound. Such investigations are fundamental to predicting the reactivity of a compound, understanding reaction mechanisms, and designing new synthetic routes. These studies typically involve calculating the potential energy surface of a reaction, identifying the structures of transition states, and determining the activation energies. The absence of this research means that no detailed findings or data tables on the theoretical reaction kinetics of this compound can be presented.

Reactivity and Mechanistic Investigations Involving 2 Fluoro 6 Methyl N Propan 2 Yl Aniline

Nucleophilic Reactivity of the Amine Functionality

No specific studies on the nucleophilicity of the secondary amine in this molecule were found.

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

There is no available data on electrophilic or nucleophilic substitution reactions specifically conducted on the aromatic ring of this compound.

Role in Concerted SNAr Reactions

Although related N-alkylanilines are used in concerted SNAr reactions, the specific role and reactivity of 2-fluoro-6-methyl-N-(propan-2-yl)aniline in such mechanisms have not been documented in the available literature. nih.govacs.org

Ligand Exchange and Coordination Chemistry

No information exists in the searched literature regarding this molecule's use as a ligand in coordination complexes or its ligand exchange behavior.

Mechanistic Pathways in Catalytic Transformations (e.g., oxidative addition, reductive elimination)

There are no found studies detailing the involvement of this compound in catalytic cycles or investigating its behavior in mechanistic steps like oxidative addition or reductive elimination.

To provide a scientifically accurate and non-speculative article, dedicated research on "this compound" is required. Without such sources, generating the content as requested is not feasible.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the use of the chemical compound “this compound” for the applications outlined in the user's request.

Specifically, no research findings were identified that describe the role of this compound in the following areas:

As a precursor in the synthesis of complex organic frameworks , including its incorporation into Quinoline derivatives, the construction of Pyrimidine and Pyrido[2,3-d]pyrimidine scaffolds, the formation of Sulfonamide analogues, or the synthesis of Schiff Base (Imine) compounds.

As a ligand in organometallic catalysis , including its specific design and tunability for enhancing catalyst performance.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to “this compound” as per the provided outline. The general synthetic methods for these classes of compounds exist, but their direct application using this specific aniline (B41778) derivative is not documented in the retrieved sources.

Future Perspectives and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

A primary focus of future research is the development of more efficient and environmentally benign methods for synthesizing 2-fluoro-6-methyl-N-(propan-2-yl)aniline and related structures. Traditional synthetic methods are often energy-intensive and can generate significant chemical waste. Modern synthetic chemistry is increasingly guided by the principles of "green chemistry," which prioritize atom economy, the use of less hazardous reagents, and milder reaction conditions.

Future synthetic strategies are expected to include:

Catalytic C-N Cross-Coupling: Innovations in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation continue to provide more efficient routes to N-alkylanilines. researchgate.net Research will likely focus on developing catalysts that operate at lower temperatures and with lower catalyst loadings, and which are compatible with a broader range of functional groups.

Photoredox Catalysis: Visible-light-mediated reactions represent a sustainable approach, harnessing light energy to drive chemical transformations under mild conditions. conicet.gov.ar This methodology could be applied to the fluoroalkylation or amination steps in the synthesis of fluorinated anilines. conicet.gov.ar

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer significant advantages in terms of efficiency and waste reduction. rsc.org A domino approach could potentially construct the functionalized ortho-fluoroaniline core in a single, streamlined operation from simple acyclic precursors. researchgate.netrsc.org

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch synthesis. liv.ac.uk Implementing the synthesis of this compound in a flow reactor could lead to higher yields and purity while minimizing risk.

A comparison of traditional versus emerging sustainable synthetic approaches is outlined in the table below.

FeatureTraditional Synthetic MethodsEmerging Sustainable Methods
Energy Input Often requires high temperatures and pressuresUtilizes milder conditions, sometimes driven by light energy
Catalysts May use stoichiometric or less efficient catalystsEmploys highly active catalysts at low loadings
Solvents Often relies on volatile and hazardous organic solventsFocuses on greener solvents or solvent-free conditions
Waste Generation Can produce significant amounts of byproductsDesigned for high atom economy, minimizing waste
Process Typically batch processingAmenable to continuous flow chemistry for better control and scalability

Integration of Machine Learning and AI in Synthetic Design and Prediction

Key emerging applications in the context of this compound include:

Retrosynthetic Analysis: AI-powered platforms can perform complex retrosynthetic analyses to identify the most efficient and cost-effective routes to a target molecule. youtube.com This approach can uncover non-intuitive disconnections and suggest novel strategies that a human chemist might overlook. researchgate.netnih.gov

Reaction Condition Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the time and resources spent on empirical optimization.

Property Prediction: AI models can predict a wide range of physicochemical and biological properties of new molecules based on their structure. nih.govlabmanager.com This allows for the in silico screening of virtual libraries of derivatives of this compound to identify candidates with desired characteristics for specific applications, such as improved metabolic stability or target binding affinity. acs.org

AI/ML ApplicationDescriptionPotential Impact on Research
Computer-Aided Synthesis Planning (CASP) Uses AI to devise retrosynthetic routes from target molecule to starting materials. researchgate.netnih.govAccelerates the discovery of novel and more efficient synthetic pathways.
Predictive Modeling Employs ML to predict reaction outcomes, yields, and optimal conditions.Reduces experimental workload and resource consumption.
Property Prediction Predicts physicochemical, ADME, and toxicological properties from molecular structure. nih.govEnables rapid virtual screening and prioritization of new compound designs.

Exploration of Novel Catalytic Systems Utilizing this compound Ligands

While this compound is a target for synthesis, it and its derivatives can also serve as ligands for transition metal catalysts. The electronic and steric properties of a ligand are crucial for controlling the activity and selectivity of a metal catalyst. The presence of a fluorine atom (electron-withdrawing) and methyl and isopropyl groups (electron-donating and sterically bulky) on the aniline (B41778) scaffold provides a unique combination to tune the behavior of a catalytic metal center. researchgate.net

Future research in this area will likely involve:

Ligand Synthesis and Design: The synthesis of novel bidentate or pincer-type ligands derived from this compound. The unique substitution pattern could impart specific properties, such as enhanced stability or solubility in non-traditional solvents like fluorous media or supercritical CO2. liv.ac.uk

Homogeneous Catalysis: Investigating the performance of metal complexes bearing these new ligands in a variety of catalytic reactions, such as C-C and C-N cross-coupling, hydroformylation, or polymerization. liv.ac.ukresearchgate.net The electronic perturbation from the fluorine atom could significantly influence the catalytic cycle of reactions like oxidative addition and reductive elimination. nih.govbeilstein-journals.org

Asymmetric Catalysis: The development of chiral versions of these ligands could open avenues for their use in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they occur in real-time, are powerful tools for gaining mechanistic insights.

Future studies on the synthesis and reactivity of this compound will benefit from techniques such as:

In Situ Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with electrochemical cells (EC-MS) can directly sample a reacting solution to detect and characterize fleeting intermediates, such as radical cations or short-lived complexes. stanford.edunih.govacs.org This would be invaluable for studying reaction pathways in detail. stanford.edunih.govacs.org

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and intermediates in real-time, providing kinetic data and helping to identify transient species. rsc.orgmdpi.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, and its application in situ allows for the unambiguous identification of species present in a reaction mixture without the need for isolation.

TechniqueInformation GainedApplication Example
EC-Mass Spectrometry Detection of short-lived radical cations and oligomeric intermediates. stanford.edunih.govElucidating the mechanism of electrochemical synthesis or degradation of anilines.
In Situ FT-IR Spectroscopy Real-time tracking of functional group transformations; identification of adsorbed species. rsc.orgMonitoring the progress of a catalytic reaction and identifying catalyst-substrate complexes.
In Situ NMR Spectroscopy Unambiguous structural identification of intermediates and products in solution.Following the course of a complex rearrangement or domino reaction.

Multi-disciplinary Approaches in Fluorinated Aniline Chemistry

The full potential of this compound and its derivatives will be realized through multidisciplinary research that bridges the gap between chemistry, biology, and materials science. nih.govlancs.ac.uk The unique physicochemical properties imparted by the fluorine atom—such as increased lipophilicity, metabolic stability, and altered electronic character—make fluorinated compounds highly attractive for a range of applications. acs.org

Future collaborative efforts may include:

Medicinal Chemistry: Designing and synthesizing analogs of this compound as potential drug candidates. This involves collaboration with biologists and pharmacologists to test for activity against specific biological targets, such as protein kinases or receptors, and to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgmdpi.com

Agrochemical Development: In partnership with agricultural scientists, new derivatives could be screened for herbicidal or pesticidal activity. The fluorine and methyl substituents are common motifs in modern agrochemicals. chemimpex.com

Materials Science: Incorporating this fluorinated aniline moiety into polymers or organic electronic materials could lead to new materials with enhanced thermal stability, specific optical properties, or improved performance in devices like organic light-emitting diodes (OLEDs).

This integrated, forward-looking approach ensures that the study of this compound will continue to contribute to both fundamental chemical knowledge and the development of practical, high-value applications.

Q & A

What are the standard synthetic routes for 2-fluoro-6-methyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

Basic Synthesis:
The compound is typically synthesized via alkylation of 2-fluoro-6-methylaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., KOH or NaH) in solvents like toluene or DMF . Key steps include:

Alkylation: Reacting the aniline derivative with isopropyl bromide at 80–100°C.

Purification: Using column chromatography or recrystallization to isolate the product.
Advanced Optimization:

  • Continuous Flow Reactors: Improve yield and scalability by reducing side reactions (e.g., over-alkylation) .
  • Catalytic Systems: Transition-metal catalysts (e.g., Pd) can enhance regioselectivity in halogenated intermediates .

How do the fluorine and methyl substituents influence the compound’s electronic properties and reactivity?

Basic Electronic Effects:

  • Fluorine: Electron-withdrawing via inductive effects, reducing nucleophilicity at the aromatic ring but enhancing stability toward oxidation .
  • Methyl Group: Electron-donating via hyperconjugation, increasing steric hindrance at the 6-position .
    Advanced Analysis:
  • DFT Calculations: Predict charge distribution and reactive sites (e.g., para to fluorine for electrophilic substitution) .
  • Hammett Constants: Quantify substituent effects on reaction rates (σₚ values: F = +0.06, CH₃ = -0.17) .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Characterization:

NMR:

  • ¹H NMR: Methyl groups appear as singlets (~δ 2.2–2.5 ppm), isopropyl as a septet (δ 1.2–1.4 ppm) .
  • ¹⁹F NMR: Fluorine resonance at ~δ -110 to -120 ppm .

HPLC: Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced Techniques:

  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX software .
  • High-Resolution MS: Confirm molecular ion ([M+H]⁺ at m/z 196.13) and isotopic patterns .

How does the compound interact with biological targets, and what structural modifications enhance its bioactivity?

Basic Interactions:

  • Enzyme Inhibition: The isopropyl group may sterically hinder binding to cytochrome P450 enzymes, while fluorine enhances metabolic stability .
    Advanced Studies:

  • SAR Analysis:

    Substituent Effect on Activity Reference
    2-Fluoro ↑ Metabolic stability
    6-Methyl ↓ Solubility
  • Docking Simulations: Predict binding modes to kinase targets (e.g., EGFR) using AutoDock Vina .

What strategies resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, pKa)?

Basic Approach:

  • Reproducibility Checks: Validate purity via DSC (melting point ~45–50°C) and Karl Fischer titration (water content <0.1%) .
    Advanced Methods:
  • pH-Dependent Solubility Studies: Use shake-flask assays at varying pH to reconcile pKa discrepancies (predicted pKa ~4.5) .
  • QSAR Modeling: Corrogate experimental and computational data to predict logP (estimated 3.2) .

How can computational chemistry guide the design of derivatives with improved pharmacological profiles?

Basic Design:

  • ADMET Prediction: Use SwissADME to optimize bioavailability (e.g., reducing logP <3) .
    Advanced Applications:
  • Molecular Dynamics: Simulate membrane permeability (e.g., Blood-Brain Barrier penetration) .
  • Fragment-Based Drug Design: Link 2-fluoro-6-methylaniline cores to bioactive fragments (e.g., sulfonamides) .

What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining purity?

Basic Considerations:

  • Purification: Replace column chromatography with distillation or crystallization for cost efficiency .
    Advanced Solutions:
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress .
  • Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce waste .

How do steric effects from the isopropyl group impact regioselectivity in further functionalization reactions?

Basic Observations:

  • Electrophilic Substitution: The isopropyl group directs incoming electrophiles to the 4-position (para to fluorine) due to steric hindrance at the 2- and 6-positions .
    Advanced Mechanistic Studies:
  • Kinetic Isotope Effects: Probe transition states in nitration or sulfonation reactions .
  • Cryogenic TEM: Visualize intermediate σ-complexes in Friedel-Crafts alkylation .

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